2-(furan-2-yl)-1-(prop-2-yn-1-yl)-1H-benzimidazole
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Overview
Description
2-(FURAN-2-YL)-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE is a heterocyclic compound that features a furan ring, a benzodiazole ring, and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(FURAN-2-YL)-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE typically involves the reaction of prop-2-ynylsulfonium salts with sulfonyl-protected β-amino ketones. This reaction is a novel divergent domino annulation process that affords various epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles in moderate to excellent yields . The reaction conditions generally involve the use of readily accessible starting materials and can be performed in a single operation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(FURAN-2-YL)-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzodiazole ring can be reduced to form dihydrobenzodiazoles.
Substitution: The propynyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrobenzodiazoles and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(FURAN-2-YL)-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(FURAN-2-YL)-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE involves its interaction with molecular targets such as enzymes and receptors. The furan and benzodiazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(FURAN-2-YL)-1H-BENZODIAZOLE: Lacks the propynyl group, which may affect its reactivity and applications.
1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE: Lacks the furan ring, which may influence its chemical properties and biological activity.
2-(FURAN-2-YL)-1H-1,3-BENZODIAZOLE: Similar structure but without the propynyl group, affecting its overall properties.
Uniqueness
2-(FURAN-2-YL)-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE is unique due to the presence of both the furan and propynyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C14H10N2O |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-(furan-2-yl)-1-prop-2-ynylbenzimidazole |
InChI |
InChI=1S/C14H10N2O/c1-2-9-16-12-7-4-3-6-11(12)15-14(16)13-8-5-10-17-13/h1,3-8,10H,9H2 |
InChI Key |
QAXVAAVOCUKPKM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C2=CC=CC=C2N=C1C3=CC=CO3 |
Origin of Product |
United States |
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